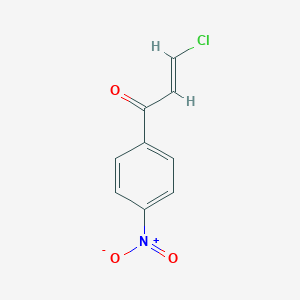
trans-3-Chloro-4'-nitroacrylophenone
Description
trans-3-Chloro-4'-nitroacrylophenone is an α,β-unsaturated ketone featuring a chloro substituent at the trans-3 position and a nitro group at the para position of the aromatic ring. Key structural attributes include:
- Molecular Formula: Likely C₁₅H₁₀ClNO₃ (hypothesized based on nitro substitution replacing phenyl in CID 6434578).
- Functional Groups: Conjugated enone system (C=O and C=C), chloro, and nitro groups.
- Potential Applications: Similar acrylophenones are intermediates in polymer synthesis (e.g., polyimides) or bioactive molecules, though explicit data for this variant is unavailable .
Properties
CAS No. |
15787-87-8 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.6 g/mol |
IUPAC Name |
(E)-3-chloro-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClNO3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-6H/b6-5+ |
InChI Key |
ADRDHEFLWUEGCY-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-] |
Synonyms |
(E)-β-Chloro-4'-nitroacrylophenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The table below contrasts substituent positions and electronic profiles of trans-3-Chloro-4'-nitroacrylophenone with nitro- and chloro-containing analogs:
Key Observations :
Physicochemical Properties
Predicted properties of trans-3-Chloro-4'-phenylacrylophenone () and experimental data for analogs:
Insights :
- The acrylophenone backbone in the target compound may reduce crystallinity compared to benzophenones, as seen in the lower melting point of 4′-Chloro-3′-nitroacetophenone .
- The predicted collision cross section (CCS) of 153.0 Ų for [M+H]⁺ (trans-3-Chloro-4'-phenylacrylophenone) suggests a compact structure, whereas nitro analogs might exhibit higher CCS due to increased polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


